
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate is a chemical compound with the molecular formula C20H27ClN2O4 and a molecular weight of 394.8924 . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and industrial coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate typically involves the reaction of 6-chloro-1,2,3,4-tetrahydrocarbazole with 2-diethylaminoethyl chloride in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt . The reaction conditions often include solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds .
Scientific Research Applications
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of industrial coatings, dyes, and pigments.
Mechanism of Action
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, known for its aromatic properties and use in various chemical syntheses.
6-Chlorocarbazole: A chlorinated derivative of carbazole with similar chemical properties.
1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole, often used as an intermediate in organic synthesis.
Uniqueness
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate is unique due to its specific structure, which combines the carbazole core with a diethylaminoethyl group and an oxalate salt. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
41734-60-5 |
|---|---|
Molecular Formula |
C20H27ClN2O4 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-(6-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)ethyl-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C18H25ClN2.C2H2O4/c1-3-20(4-2)11-12-21-17-8-6-5-7-15(17)16-13-14(19)9-10-18(16)21;3-1(4)2(5)6/h9-10,13H,3-8,11-12H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
SNWMPGZUAXHOFM-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C2=C(CCCC2)C3=C1C=CC(=C3)Cl.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



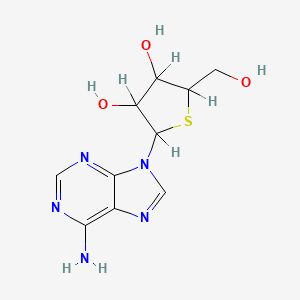
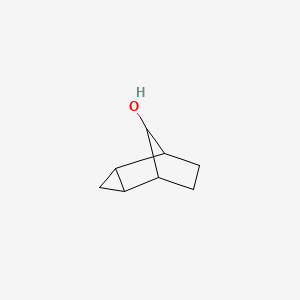

![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
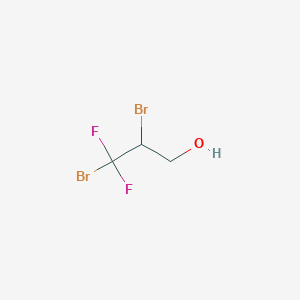
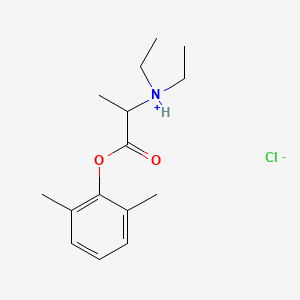
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
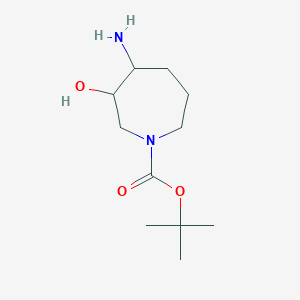
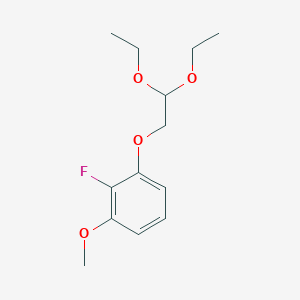
![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)

![4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid](/img/structure/B13730764.png)
